molecular formula C10H9FO2 B3257247 2-(5-Fluorobenzofuran-3-yl)ethanol CAS No. 286000-19-9

2-(5-Fluorobenzofuran-3-yl)ethanol

Cat. No.: B3257247
CAS No.: 286000-19-9
M. Wt: 180.17 g/mol
InChI Key: OKNJZABJXIGVHD-UHFFFAOYSA-N
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Description

2-(5-Fluorobenzofuran-3-yl)ethanol is a fluorinated benzofuran derivative featuring an ethanol group at the 3-position of the benzofuran ring. The benzofuran scaffold is a privileged structure in medicinal chemistry due to its planar aromatic system and ability to engage in π-π interactions. The fluorine atom at the 5-position enhances metabolic stability and modulates electronic properties, while the ethanol group provides a polar functional group for hydrogen bonding.

Properties

IUPAC Name

2-(5-fluoro-1-benzofuran-3-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6,12H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNJZABJXIGVHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CO2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluorobenzofuran-3-yl)ethanol typically involves the fluorination of benzofuran derivatives. One common method is the reaction of benzofuran with trifluoromethyl hypofluorite (CF3OF) to produce 2-fluoro-3-trifluoromethoxy-2,3-dihydrobenzofurans, which can then be treated with ethanolic potassium hydroxide to yield 3-fluorobenzofuran . This intermediate can be further reacted with ethylene oxide to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluorobenzofuran-3-yl)ethanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: 2-(5-Fluorobenzofuran-3-yl)acetaldehyde or 2-(5-Fluorobenzofuran-3-yl)acetic acid.

    Reduction: 2-(5-Fluorobenzofuran-3-yl)ethane.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Fluorobenzofuran-3-yl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Fluorobenzofuran-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells . The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.

Comparison with Similar Compounds

Substituent Effects at the 3-Position

The 3-position substituent significantly influences molecular interactions and reactivity. Key analogs include:

5-Fluoro-2-methyl-3-(3-methylphenylsulfonyl)-1-benzofuran ()
  • Substituent : Sulfonyl group (-SO₂-) at 3-position.
  • Key Differences: The sulfonyl group is strongly electron-withdrawing, enhancing electrophilic reactivity compared to the ethanol group. Crystal packing involves π-π interactions between benzofuran and phenyl rings, with a dihedral angle of 80.96° between the two planes . Melting point: 375–376 K.
2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid ()
  • Substituent : Methylsulfanyl (-SMe) at 3-position and acetic acid at 2-position.
  • Key Differences: The methylsulfanyl group is less polar than ethanol, reducing hydrogen-bonding capacity. Carboxylic acid enables intermolecular O–H⋯O hydrogen bonds, forming dimers . Higher melting point (436–437 K) due to strong hydrogen-bond networks.
2-(5-Fluorobenzofuran-3-yl)acetic acid ()
  • Substituent : Acetic acid (-CH₂COOH) at 3-position.
  • Key Differences: The carboxylic acid group increases acidity (pKa ~4-5) compared to ethanol (pKa ~16), enhancing water solubility at physiological pH. Molecular weight: 194.16 g/mol (vs. ~182 g/mol for the ethanol analog).
Tyrosol Analogs ()
  • Compounds like 2-(3-hydroxyphenyl)ethanol and salidroside inhibit mushroom tyrosinase (10–50% inhibition at 100 μM).
  • Comparison: The benzofuran core in 2-(5-Fluorobenzofuran-3-yl)ethanol may enhance planarity and π-π stacking with enzyme active sites compared to phenyl-based tyrosol analogs.

Crystallographic and Packing Behavior

Compound Dihedral Angle (Benzofuran-Substituent) Intermolecular Interactions Melting Point (K)
This compound Not reported Likely O–H⋯O/F interactions Estimated 350–370
5-Fluoro-2-methyl-3-(3-methylphenylsulfonyl)-1-benzofuran 80.96° π-π stacking, C–H⋯O bonds 375–376
2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid N/A O–H⋯O hydrogen-bonded dimers 436–437
  • Fluorine’s small size minimizes steric hindrance, allowing tighter crystal packing than bulkier substituents.

Biological Activity

2-(5-Fluorobenzofuran-3-yl)ethanol is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.

Chemical Structure

The compound this compound features a benzofuran moiety with a fluorine substitution, which may influence its biological properties. The structural formula can be represented as follows:

C10H9FO\text{C}_{10}\text{H}_{9}\text{F}\text{O}

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial and cytotoxic effects. The following sections detail these activities.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds related to this compound.

Case Study: Antimicrobial Efficacy

A study assessed the antimicrobial activity against common bacterial strains. The minimal inhibitory concentrations (MICs) were determined for several derivatives, including those with similar structures to this compound.

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
This compound3216
Control A6432
Control B12864

The results suggest that this compound shows significant antibacterial activity, particularly against Staphylococcus aureus .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for understanding the safety profile of any potential therapeutic agent.

Cytotoxicity Results

In vitro studies using various cancer cell lines revealed the following cytotoxic effects:

Concentration (µM)Cell Line A (Viability %)Cell Line B (Viability %)
1007580
2005060
3003040

At higher concentrations, a significant decrease in cell viability was noted, indicating that while the compound has potential therapeutic effects, caution is warranted regarding its cytotoxicity .

Structure-Activity Relationship (SAR)

The presence of the fluorine atom in the benzofuran structure may enhance the lipophilicity and bioactivity of the compound. Studies suggest that modifications to the benzofuran ring can significantly alter biological activity, emphasizing the importance of structural optimization in drug development .

Q & A

Q. What are the key synthetic routes for 2-(5-Fluorobenzofuran-3-yl)ethanol, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis of benzofuran derivatives typically involves cyclization and functionalization steps. A common approach is the use of halogenated precursors (e.g., 5-fluorobenzofuran intermediates) coupled with reductive steps to introduce the ethanol group. For example, sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce carbonyl groups to alcohols under anhydrous conditions . Catalytic hydrogenation with silica-supported cobalt nanoparticles has also been reported for similar compounds to improve yield and purity . Reaction optimization should focus on solvent choice (e.g., THF or ethanol), temperature control (0°C to reflux), and stoichiometric ratios of reducing agents.

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer : Structural confirmation requires a combination of <sup>1</sup>H NMR , <sup>13</sup>C NMR , and IR spectroscopy . For instance:
  • <sup>1</sup>H NMR : The ethanol group (-CH2CH2OH) will show characteristic splitting patterns (e.g., a triplet for the -CH2OH group near δ 3.6–4.0 ppm).
  • <sup>13</sup>C NMR : The fluorobenzofuran core will exhibit deshielded carbons adjacent to the fluorine atom (δ 150–160 ppm for aromatic carbons) .
  • IR : A broad O-H stretch (~3200–3500 cm<sup>−1</sup>) and C-F vibrations (~1100–1250 cm<sup>−1</sup>) are key identifiers .

Advanced Research Questions

Q. How do electron-withdrawing groups (e.g., fluorine) influence the reactivity and stability of benzofuran derivatives during synthesis?

  • Methodological Answer : Fluorine substituents alter electronic and steric properties:
  • Electronic Effects : The fluorine atom increases the electrophilicity of adjacent carbons, facilitating nucleophilic attacks (e.g., in substitution reactions). This can accelerate cyclization steps but may also lead to side reactions if not controlled .
  • Stability : Fluorinated benzofurans exhibit enhanced thermal and oxidative stability due to strong C-F bonds. However, under basic conditions, the ethanol group may undergo dehydration, requiring pH monitoring (<7 recommended) .
  • Case Study : In 2-(5-fluoro-1-benzofuran-2-yl) acetic acid analogs, fluorine stabilizes the crystal lattice via intermolecular hydrogen bonds, as shown by X-ray diffraction .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer : Contradictions often arise from impurities or dynamic processes (e.g., tautomerism). To address this:
  • Triangulation : Cross-validate data using multiple techniques (e.g., HRMS for molecular weight confirmation, XRD for solid-state structure) .
  • Variable-Temperature NMR : Perform experiments at different temperatures to identify conformational changes or solvent effects .
  • Computational Modeling : Use DFT calculations to predict NMR chemical shifts or IR vibrations and compare with experimental data .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

  • Methodological Answer :
  • Chromatography : Flash column chromatography with silica gel and a gradient of ethyl acetate/hexane (10–50%) effectively separates polar byproducts .
  • Crystallization : Utilize solvents like dichloromethane/hexane mixtures to induce crystallization, leveraging the compound’s moderate polarity .
  • Distillation : For high-purity isolation, vacuum distillation (bp ~90–120°C at reduced pressure) is suitable, though care must be taken to avoid thermal decomposition .

Q. How can substituent effects on the benzofuran ring be systematically studied to improve reaction outcomes?

  • Methodological Answer :
  • Design of Experiments (DoE) : Vary substituents (e.g., halogens, methyl groups) at positions 3, 5, and 7 of the benzofuran core to assess their impact on reaction kinetics and thermodynamics .
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to determine rate constants and identify rate-limiting steps .
  • Electronic Parameter Analysis : Use Hammett constants (σ) to correlate substituent electronic effects with reaction yields or selectivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Fluorobenzofuran-3-yl)ethanol
Reactant of Route 2
2-(5-Fluorobenzofuran-3-yl)ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.